Zinc arsenate

Overview

Description

Zinc arsenate, commonly denoted as Zn3(AsO4)2, is an inorganic compound that belongs to the class of arsenates. This compound, typically encountered as a colorless, crystalline solid, is composed of zinc, arsenic, and oxygen atoms. This compound is known for its low solubility in water but is soluble in strong acids and alkalis. Historically, it has been used as a wood preservative and pesticide due to its biocidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc arsenate is usually synthesized via the reaction of zinc oxide (ZnO) with arsenic acid (H3AsO4). The reaction proceeds as follows: [ 3ZnO + 2H3AsO4 \rightarrow Zn3(AsO4)2 + 3H2O ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, this compound can be produced by adding zinc sulfate to an arsenic-bearing solution under specific conditions. For instance, a molar ratio of Zn/As = 1, pH of 6.5, temperature of 80°C, and stirring velocity of 500 rpm are maintained to achieve a high precipitation efficiency .

Chemical Reactions Analysis

Types of Reactions: Zinc arsenate undergoes various chemical reactions, including:

Oxidation and Reduction: As a weak oxidizing agent, this compound can react with strong or weak reducing agents.

Substitution Reactions: It can participate in substitution reactions where arsenate ions are replaced by other anions under suitable conditions.

Common Reagents and Conditions:

Acids and Alkalis: this compound is soluble in strong acids and alkalis, making these reagents common in its reactions.

Temperature and pH: Reactions involving this compound often require specific temperature and pH conditions to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with strong acids can yield arsenic acid and zinc salts .

Scientific Research Applications

Zinc arsenate has several scientific research applications, including:

Chemistry: It serves as a precursor to other this compound compounds and is used in various chemical synthesis processes.

Biology and Medicine: Due to its biocidal properties, this compound has been studied for its potential use in antimicrobial treatments.

Industry: It is used in the purification of cobalt in the hydrometallurgical processes of zinc production.

Mechanism of Action

The mechanism by which zinc arsenate exerts its effects involves its interaction with biological molecules. Zinc, an essential element, acts as a cofactor for numerous enzymes, while arsenic can interfere with cellular processes. The compound’s biocidal properties are attributed to its ability to disrupt cellular functions in microorganisms, leading to their death .

Comparison with Similar Compounds

Zinc Arsenide (Zn3As2): A binary compound of zinc and arsenic, known for its semiconductor properties.

Zinc Phosphide (Zn3P2): Similar in structure to zinc arsenide, used as a rodenticide.

Cadmium Arsenide (Cd3As2): Shares structural similarities with zinc arsenide and is also a semiconductor.

Uniqueness of Zinc Arsenate: this compound is unique due to its specific applications in biocidal treatments and industrial processes. Its ability to act as a precursor to other this compound compounds and its role in cobalt purification highlight its distinct properties and uses .

Properties

IUPAC Name |

trizinc;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPLFWXEXNIJU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

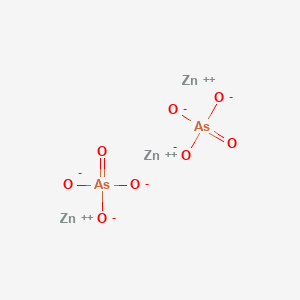

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(AsO4)2, As2O8Zn3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894931 | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.31 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ortho-arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ORTHOARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ95O9Z4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(4-methylpiperazin-1-yl)propanoate](/img/new.no-structure.jpg)

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-butylamine](/img/structure/B1182190.png)